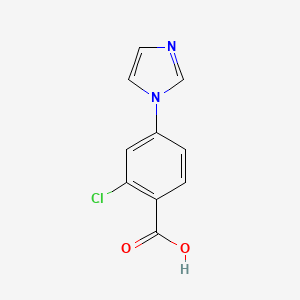

2-Chloro-4-(imidazol-1-yl)benzoic acid

Description

Overview of Halogenated Benzoic Acid and Imidazole (B134444) Derivatives in Chemical Biology

The introduction of halogen atoms, such as chlorine, into organic molecules is a widely used strategy in medicinal chemistry to fine-tune their biological activity and physicochemical properties. Halogenation can influence a molecule's lipophilicity, metabolic stability, and binding affinity to its target.

Halogenated imidazole derivatives also exhibit a broad range of biological activities. The incorporation of a halogen can significantly enhance the therapeutic potential of the imidazole core. mdpi.com For example, chloro-substituted imidazole compounds have been investigated for their antimicrobial and anticancer properties. mdpi.comwisdomlib.org The halogen atom can participate in halogen bonding, a non-covalent interaction that can contribute to the binding affinity of the ligand to its protein target, thereby improving efficacy. The synthesis and study of compounds like 2-[4-(2-Butyl-4-chloro-5-hydroxymethyl-1H-imidazol-1-ylmethyl)benzoyl]benzoic acid highlight the continued interest in exploring the impact of halogenation on the biological profile of imidazole-containing molecules. chemicalbook.com

| Property | Effect of Halogenation | Relevance in Chemical Biology |

|---|---|---|

| Lipophilicity | Generally increases, affecting membrane permeability and transport. | Can improve absorption and distribution of a drug candidate. |

| Metabolic Stability | Can block sites of metabolism, increasing the molecule's half-life. | Leads to improved pharmacokinetic profiles. nih.gov |

| Binding Affinity | Can introduce new binding interactions (e.g., halogen bonds). | May enhance the potency and selectivity of a compound for its target. |

| Acidity (pKa) | Influences the pKa of nearby functional groups, like carboxylic acids. | Affects ionization state at physiological pH, influencing solubility and receptor interaction. |

Scope and Research Imperatives for 2-Chloro-4-(imidazol-1-yl)benzoic acid Systems

The specific structure of this compound presents a compelling case for focused research. The molecule synergistically combines the proven pharmacophores of imidazole and benzoic acid with the modulating effect of a chlorine substituent. This positions it as a promising scaffold for the discovery of novel therapeutic agents.

The primary research imperatives for this compound and its derivatives can be outlined as follows:

Synthesis and Characterization: Developing efficient and scalable synthetic routes to this compound is a fundamental first step. This includes optimizing reaction conditions and exploring pathways for generating a library of related derivatives with modifications to the core structure. sciforum.netprepchem.com Thorough characterization using modern analytical techniques is essential to confirm the structure and purity of these novel compounds.

Biological Screening: Given the wide range of activities associated with its constituent parts, this compound should be screened against a diverse panel of biological targets. Based on the known properties of imidazole and halogenated aromatic compounds, priority areas for screening would include anticancer, antimicrobial (antibacterial and antifungal), and anti-inflammatory assays. jchemrev.comnih.gov Investigating its potential as a kinase inhibitor or an antagonist for specific receptors would also be a logical direction.

Structure-Activity Relationship (SAR) Studies: A systematic investigation into the structure-activity relationships is crucial. By synthesizing and testing analogues of this compound, researchers can determine how modifications—such as altering the position of the chloro or imidazole substituent, or replacing the chlorine with other halogens—affect biological activity. This will provide valuable insights for designing more potent and selective compounds.

Computational Modeling: In silico studies, including molecular docking and pharmacokinetic property prediction (ADME), can help to prioritize synthetic targets and provide hypotheses about the compound's mechanism of action. These computational approaches can accelerate the drug discovery process by identifying the most promising derivatives for further experimental investigation.

The exploration of this compound systems holds considerable promise for advancing medicinal chemistry and potentially yielding new therapeutic leads. Its unique structural architecture warrants a multidisciplinary research effort to fully elucidate its chemical and biological potential.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-imidazol-1-ylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O2/c11-9-5-7(13-4-3-12-6-13)1-2-8(9)10(14)15/h1-6H,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBFTXXXJKPKWHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N2C=CN=C2)Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Organic Synthesis and Methodological Advancements for 2 Chloro 4 Imidazol 1 Yl Benzoic Acid

Retrosynthetic Analysis of 2-Chloro-4-(imidazol-1-yl)benzoic acid

Retrosynthetic analysis of this compound involves mentally disconnecting the target molecule at key bonds to identify simpler, commercially available, or readily synthesizable precursors. The primary disconnections for this molecule are at the C-N bond linking the imidazole (B134444) and the phenyl ring, and the C-Cl and C-COOH bonds on the benzene (B151609) ring.

This leads to two main retrosynthetic pathways:

Pathway A: Disconnecting the C-N bond first suggests imidazole and a suitably substituted chlorobenzoic acid derivative, such as 2-chloro-4-fluorobenzoic acid or 2-chloro-4-bromobenzoic acid, as the primary synthons. This approach focuses on forming the aryl-imidazole bond in a late-stage coupling reaction.

Pathway B: An alternative disconnection involves breaking down the imidazole ring itself, suggesting a precursor like 4-amino-2-chlorobenzoic acid which can then be used to construct the imidazole ring. This pathway prioritizes the formation of the substituted aniline (B41778) derivative.

Further disconnection of the benzoic acid moiety points towards precursors like 2-chloro-4-methylaniline (B104755) or 2-chloro-4-nitrotoluene, which can be respectively oxidized or reduced and diazotized to install the carboxylic acid group. The chloro substituent can be introduced via regioselective chlorination of a benzoic acid precursor.

Development of Synthetic Routes for the Imidazole Moiety

The imidazole ring is a crucial heterocyclic motif present in many biologically active compounds. Its synthesis and functionalization are well-established areas of organic chemistry.

One-Pot Multicomponent Cyclization Reactions for Imidazole Formation

One-pot multicomponent reactions (MCRs) offer an efficient and atom-economical approach to synthesizing highly substituted imidazoles. researchgate.netbohrium.com These reactions combine two or more starting materials in a single reaction vessel to form the final product without isolating intermediates. bohrium.com

A classic and commercially significant method is the Debus-Radziszewski imidazole synthesis . This reaction involves the condensation of a 1,2-dicarbonyl compound (like glyoxal), an aldehyde, and ammonia (B1221849) or a primary amine. wikipedia.orgscribd.comslideshare.nethandwiki.org The versatility of this method allows for the synthesis of a wide range of substituted imidazoles by varying the starting components. wikipedia.orghandwiki.org The reaction is believed to proceed in two main stages: the formation of a diimine from the dicarbonyl and ammonia, followed by condensation with the aldehyde. scribd.com

| Component | Role in the Reaction | Examples |

|---|---|---|

| 1,2-Dicarbonyl | Forms the C4-C5 bond of the imidazole ring | Glyoxal, Benzil, 1,2-diketones |

| Aldehyde | Provides the C2 carbon of the imidazole ring | Formaldehyde, Benzaldehyde |

| Ammonia/Primary Amine | Source of the nitrogen atoms (N1 and N3) | Ammonium acetate (B1210297), Primary amines |

Modern variations of MCRs for imidazole synthesis utilize different catalysts and reaction conditions to improve yields and expand the substrate scope. tandfonline.comtandfonline.comorganic-chemistry.org For instance, catalysts like sulphated yttria and acidic ionic liquids have been successfully employed. researchgate.nettandfonline.com

Alkylation and Arylation Strategies for Imidazole Functionalization

Once the imidazole ring is formed, the next critical step is its functionalization, typically through N-alkylation or N-arylation, to connect it to the benzoic acid core.

N-Arylation of imidazoles with aryl halides is a common strategy. researchgate.net Traditional methods like the Ullmann condensation have been widely used, which involve the copper-promoted reaction of an aryl halide with an amine or, in this case, imidazole. nih.govwikipedia.org These reactions often require high temperatures and stoichiometric amounts of copper. nih.govwikipedia.org

Modern advancements have led to the development of more efficient catalytic systems. Copper-catalyzed N-arylation methods using various ligands have been developed to proceed under milder conditions with lower catalyst loadings. organic-chemistry.orgacs.orgnih.govorganic-chemistry.orgorganic-chemistry.orgmdpi.com For example, the use of ligands like 4,7-dimethoxy-1,10-phenanthroline (B1245073) can significantly accelerate the reaction. acs.orgnih.gov These improved methods exhibit greater functional group tolerance and are more suitable for complex molecule synthesis. organic-chemistry.org

| Method | Catalyst/Reagent | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Ullmann Condensation | Stoichiometric Copper | High temperatures (>200 °C), polar solvents | Broad substrate scope | Harsh conditions, stoichiometric metal usage |

| Copper-Catalyzed N-Arylation | Catalytic Cu(I) or Cu(II) salts with ligands | Milder temperatures (60-120 °C) | High yields, good functional group tolerance, catalytic metal usage | Ligand cost and sensitivity |

| Palladium-Catalyzed N-Arylation | Palladium complexes with phosphine (B1218219) ligands | Mild to moderate temperatures | High regioselectivity, broad substrate scope | Cost of palladium, ligand sensitivity |

Palladium-catalyzed N-arylation reactions, such as the Buchwald-Hartwig amination, also provide a powerful tool for forming the C-N bond between imidazole and an aryl halide. nih.govmit.edu These methods are known for their high regioselectivity, particularly for unsymmetrical imidazoles, and can be achieved with very low catalyst loadings. nih.govmit.edu

Formation of the Benzoic Acid Core and Ortho-Chlorination

The synthesis of the 2-chloro-substituted benzoic acid core requires precise control over regioselectivity during halogenation and efficient oxidation methods.

Regioselective Halogenation Strategies for Benzoic Acids

Introducing a chlorine atom specifically at the ortho position to a carboxylic acid group on a benzene ring can be challenging due to the meta-directing nature of the carboxyl group in electrophilic aromatic substitution. youtube.comdoubtnut.com

One effective strategy is directed ortho-lithiation . In this method, the carboxylic acid group directs a strong base, such as sec-butyllithium (B1581126) complexed with TMEDA, to deprotonate the adjacent ortho position. semanticscholar.orgresearchgate.netresearchgate.netrsc.org The resulting ortho-lithiated species can then be quenched with an electrophilic chlorine source, like hexachloroethane, to install the chlorine atom with high regioselectivity. semanticscholar.orgresearchgate.net

Another approach involves electrophilic halogenation of a substituted benzoic acid where other directing groups override the influence of the carboxylic acid. wikipedia.orgmasterorganicchemistry.commsu.edu For instance, if a strongly activating group is present at the para-position, it can direct the incoming electrophile to the ortho-position. However, for this compound, the imidazole group itself would influence the regioselectivity of halogenation. Therefore, it is often more strategic to introduce the chlorine atom before coupling with the imidazole.

Recent advances in C-H activation have led to palladium-catalyzed methods for the ortho-halogenation of benzoic acids, offering a catalytic alternative to stoichiometric lithiation. acs.org

Oxidation Methods for Carboxylic Acid Formation

The carboxylic acid group can be introduced by oxidizing a precursor, most commonly a methyl group on the aromatic ring. numberanalytics.compressbooks.pub

Potassium permanganate (B83412) (KMnO4) is a powerful and widely used oxidizing agent for converting alkylbenzenes to benzoic acids. organicchemistryguide.comcommonorganicchemistry.commasterorganicchemistry.comalfa-chemistry.com The reaction is typically carried out in aqueous solution, and any alkyl chain attached to the benzene ring is oxidized to a carboxylic acid, provided there is at least one benzylic hydrogen. organicchemistryguide.commasterorganicchemistry.com

| Oxidizing Agent/System | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Potassium Permanganate (KMnO4) | Aqueous, often basic or acidic, heat | Strong, reliable, inexpensive | Can be harsh, potential for side reactions, produces MnO2 waste |

| Chromium Trioxide (CrO3) | Acidic conditions (e.g., in acetic acid) | Effective for oxidation | Toxicity of chromium reagents |

| Catalytic Aerobic Oxidation | Transition metal catalysts (e.g., Co, Mn salts), O2 or air, heat, pressure | "Green" oxidant (air), suitable for industrial scale | Requires specialized equipment, can lead to over-oxidation or side products nih.govgoogle.comnih.govnih.gov |

Industrial-scale production of benzoic acid often utilizes catalytic aerobic oxidation of toluene, employing transition metal catalysts like cobalt and manganese salts in the presence of air or oxygen at elevated temperatures and pressures. google.comrsc.orgresearchgate.netresearchgate.netresearchgate.net While highly efficient, these conditions can be harsh. Milder methods using catalysts like N-hydroxyphthalimide (NHPI) in combination with cobalt salts have been developed for more selective oxidations. nih.govnih.gov Additionally, chromium(III)-catalyzed aerobic oxidation in water presents a greener alternative. rsc.org

By strategically combining these synthetic methodologies, a convergent and efficient synthesis of this compound can be achieved.

Coupling Methodologies for Imidazole and Benzoic Acid Linkage

The synthesis of this compound, a molecule of interest in medicinal chemistry and materials science, relies on the crucial formation of a carbon-nitrogen (C-N) bond between the imidazole ring and the benzoic acid moiety. Several synthetic strategies have been developed to achieve this linkage, each with its own set of advantages and limitations. These methodologies primarily include palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, and subsequent derivatization through acylation and amidation.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura type)

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, offering a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. While the Suzuki-Miyaura reaction is renowned for C-C bond formation, the principles of palladium catalysis are also central to C-N bond formation through reactions like the Buchwald-Hartwig amination. wikipedia.org This reaction has become a preferred method for the synthesis of aryl amines due to its broad substrate scope and functional group tolerance, largely replacing harsher traditional methods. wikipedia.org

In the context of synthesizing this compound, a Buchwald-Hartwig-type amination would involve the coupling of imidazole with a 2-chloro-4-halobenzoic acid derivative (e.g., 2-chloro-4-bromobenzoic acid or 2-chloro-4-iodobenzoic acid). The catalytic cycle for this transformation generally involves three key steps:

Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl halide, inserting into the carbon-halogen bond to form a palladium(II) intermediate.

Transmetalation (in Suzuki-Miyaura) or Amine Coordination/Deprotonation (in Buchwald-Hartwig): In the Buchwald-Hartwig reaction, the amine (imidazole) coordinates to the palladium(II) center. A base then deprotonates the coordinated amine, forming a palladium-amido complex.

Reductive Elimination: The aryl group and the amido group on the palladium center couple, forming the desired C-N bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

The success of the Buchwald-Hartwig amination is highly dependent on the choice of ligand coordinated to the palladium center. Sterically hindered and electron-rich phosphine ligands are often employed to facilitate the catalytic cycle. The development of bidentate phosphine ligands like BINAP and DPPF has been crucial for extending the reaction's applicability to a wider range of amines. wikipedia.org

An alternative, though often requiring harsher conditions, is the Ullmann condensation, which utilizes a copper catalyst. wikipedia.orgwikipedia.org Traditional Ullmann reactions often necessitate high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern variations with soluble copper catalysts and specific ligands have improved the reaction's efficiency. wikipedia.orgorganic-chemistry.org The Goldberg reaction, a type of Ullmann condensation, is specifically used for C-N bond formation between an aryl halide and an amine. wikipedia.org

| Coupling Reaction | Catalyst System | Typical Substrates | Key Features |

| Buchwald-Hartwig Amination | Palladium(0) with phosphine ligands | Aryl halides/triflates and amines (imidazole) | Mild reaction conditions, broad substrate scope, high functional group tolerance. wikipedia.org |

| Ullmann Condensation | Copper (metal or salts) | Aryl halides and nucleophiles (amines, alcohols, thiols) | Often requires high temperatures, but modern methods have improved conditions. wikipedia.orgwikipedia.org |

| Goldberg Reaction | Copper(I) iodide with ligands (e.g., phenanthroline) | Aryl halides and anilines/amines | An alternative to palladium-catalyzed methods for C-N bond formation. wikipedia.org |

Nucleophilic Aromatic Substitution (SNAr) Approaches for C-N Bond Formation

Nucleophilic Aromatic Substitution (SNAr) provides a direct pathway for the formation of the C-N bond in this compound. This reaction involves the attack of a nucleophile (in this case, the imidazole anion) on an aromatic ring that is activated by the presence of strong electron-withdrawing groups positioned ortho and/or para to a suitable leaving group. nih.govrsc.org

For the synthesis of the target molecule, a plausible SNAr strategy would involve the reaction of imidazole with a 2,4-dihalobenzoic acid or a 2-chloro-4-nitrobenzoic acid derivative. The nitro group is a powerful electron-withdrawing group that can activate the aromatic ring towards nucleophilic attack. The general mechanism for an SNAr reaction proceeds through two main steps:

Addition of the Nucleophile: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The presence of electron-withdrawing groups at the ortho and para positions is crucial for stabilizing this intermediate by delocalizing the negative charge.

Elimination of the Leaving Group: The leaving group is expelled from the Meisenheimer complex, and the aromaticity of the ring is restored, yielding the final substitution product.

The reactivity of the leaving group in SNAr reactions generally follows the order F > Cl > Br > I, which is opposite to the trend observed in SN1 and SN2 reactions. This is because the rate-determining step is typically the initial attack of the nucleophile, which is facilitated by a more electronegative halogen that increases the electrophilicity of the carbon atom it is attached to.

In a potential synthetic route to this compound via SNAr, one might start with 2,4-dichlorobenzoic acid. The reaction with imidazole would preferentially occur at the 4-position due to the electronic activation provided by the carboxylic acid group (and the other chloro group). The reaction conditions would typically involve a base to deprotonate the imidazole, increasing its nucleophilicity, and a polar aprotic solvent.

Acylation and Amidation Routes for Derivative Synthesis

Once this compound has been synthesized, its carboxylic acid functionality serves as a versatile handle for further derivatization, particularly through acylation and amidation reactions. These transformations are crucial for creating a library of related compounds for structure-activity relationship studies in drug discovery.

The conversion of the carboxylic acid to an amide derivative generally requires the activation of the carboxyl group to make it more susceptible to nucleophilic attack by an amine. Common methods for amide bond formation include:

Conversion to an Acyl Chloride: The carboxylic acid can be treated with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form the more reactive acyl chloride. This intermediate readily reacts with a wide range of primary and secondary amines to yield the corresponding amides.

Use of Coupling Reagents: A variety of coupling reagents can facilitate the direct amidation of carboxylic acids without the need to isolate an acyl chloride. These reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or phosphonium (B103445) salts, react with the carboxylic acid to form a highly reactive activated intermediate in situ, which is then attacked by the amine. nih.gov For instance, the combination of triphenylphosphine (B44618) and N-chlorophthalimide can generate phosphonium salts in situ for efficient amidation. nih.govresearchgate.net

The scope of amines that can be used in these reactions is broad, encompassing aliphatic, benzylic, and aromatic primary and secondary amines. nih.gov This allows for the synthesis of a diverse array of amide derivatives of this compound, each with potentially unique biological activities and physicochemical properties.

| Amidation Method | Reagents | Key Features |

| Acyl Chloride Formation | Thionyl chloride (SOCl₂), Oxalyl chloride ((COCl)₂) | Forms a highly reactive intermediate; suitable for a wide range of amines. |

| Coupling Reagents | Dicyclohexylcarbodiimide (DCC), Phosphonium salts | One-pot procedure, mild reaction conditions, avoids isolation of acyl chlorides. nih.govresearchgate.net |

| Titanium(IV) Chloride Mediated | TiCl₄, Pyridine | Can be used for the synthesis of secondary and tertiary amides. nih.gov |

Optimization of Reaction Conditions and Yield Enhancement

The efficiency of any synthetic route to this compound and its derivatives is critically dependent on the optimization of reaction conditions to maximize yield and minimize side products. Key parameters that are often fine-tuned include the choice of catalyst, ligand, base, solvent, reaction temperature, and reaction time.

In the case of palladium-catalyzed C-N coupling reactions , the selection of the appropriate ligand is paramount. The use of bulky, electron-rich phosphine ligands can significantly enhance the rate of both oxidative addition and reductive elimination, leading to higher yields and shorter reaction times. The choice of base is also crucial, as it is involved in the deprotonation of the imidazole nucleophile. Common bases include cesium carbonate (Cs₂CO₃), potassium carbonate (K₂CO₃), and sodium tert-butoxide (NaOtBu). The solvent can influence the solubility of the reactants and the stability of the catalytic species, with polar aprotic solvents like DMF, dioxane, and toluene being frequently employed.

For SNAr reactions , temperature plays a significant role. While the presence of strong electron-withdrawing groups can allow the reaction to proceed under milder conditions, elevated temperatures are often necessary to overcome the activation energy barrier for the initial nucleophilic attack. The choice of a polar aprotic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF), is beneficial as it can solvate the cation of the imidazole salt, leaving the anion more nucleophilic.

The use of microwave irradiation has emerged as a powerful technique for accelerating organic reactions, including the synthesis of imidazole derivatives. researchgate.netrdd.edu.iq Microwave heating can lead to a significant reduction in reaction times, often from hours to minutes, and can also result in higher product yields and purity. researchgate.netrdd.edu.iq This is attributed to the efficient and uniform heating of the reaction mixture.

Green Chemistry Principles in the Synthesis of Imidazole-Benzoic Acid Derivatives

The application of green chemistry principles to the synthesis of pharmacologically relevant molecules like imidazole-benzoic acid derivatives is of growing importance. nih.gov The goal is to design synthetic routes that are more environmentally benign, safer, and more efficient in terms of atom economy and energy consumption.

Key green chemistry strategies that can be applied to the synthesis of this compound include:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives, such as water, ethanol, or even performing reactions under solvent-free conditions. asianpubs.orgajgreenchem.com Solvent-free reactions, in particular, offer advantages such as high efficiency, easy separation of products, and reduced waste generation. asianpubs.org

Catalysis: The use of catalysts, especially heterogeneous catalysts that can be easily recovered and reused, is a cornerstone of green chemistry. For C-N coupling reactions, developing more efficient and recyclable copper or palladium catalysts is an active area of research. rsc.org The use of nano-catalysts, such as ZnO nanoparticles, has also been explored for the synthesis of imidazole derivatives, offering benefits like higher yields and shorter reaction times. mdpi.com

Energy Efficiency: Employing energy-efficient methods like microwave-assisted synthesis or ultrasonic irradiation can significantly reduce energy consumption compared to conventional heating methods. researchgate.netrdd.edu.iq

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product, thereby minimizing waste. Palladium-catalyzed cross-coupling reactions, for instance, are generally highly atom-economical.

Safer Reagents: Avoiding the use of toxic and hazardous reagents whenever possible. For example, replacing hazardous acylating agents with greener alternatives or using catalytic methods for amidation.

By integrating these principles, the synthesis of this compound and its derivatives can be made more sustainable and environmentally responsible.

Comprehensive Spectroscopic and Analytical Characterization of 2 Chloro 4 Imidazol 1 Yl Benzoic Acid and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the cornerstone for determining the precise structure of organic compounds by mapping the connectivity of protons and carbons.

The ¹H-NMR spectrum of 2-Chloro-4-(imidazol-1-yl)benzoic acid is predicted to display distinct signals corresponding to the protons on the benzoic acid ring and the imidazole (B134444) ring. The exact chemical shifts (δ) are influenced by the electronic effects of the substituents: the electron-withdrawing carboxylic acid and chlorine atom, and the nitrogen-containing imidazole ring.

The benzoic acid moiety features three aromatic protons. The proton positioned between the chloro and carboxyl groups (H-3) is expected to be a doublet. The proton adjacent to the imidazole group (H-5) would likely appear as a doublet of doublets, and the proton ortho to the carboxyl group (H-6) as a doublet. For a similar compound, 2-chlorobenzoic acid, aromatic protons are observed in the range of δ 7.31-8.09 ppm. chemicalbook.com

The imidazole ring contributes three proton signals. The proton at the C-2 position of the imidazole ring (H-2') typically appears as a singlet at the most downfield position among the imidazole protons. The protons at the C-4' and C-5' positions (H-4' and H-5') would also be present as distinct signals, likely singlets or narrow doublets. In related imidazole-containing compounds, these protons resonate between δ 6.77 and 7.66 ppm. rsc.org The acidic proton of the carboxylic acid group (-COOH) is expected to appear as a broad singlet at a significantly downfield chemical shift, typically above δ 13 ppm in a solvent like DMSO-d₆, as seen in 2-chlorobenzoic acid (δ 13.43 ppm). chemicalbook.com

Predicted ¹H-NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| -COOH | > 13.0 | Broad Singlet (br s) |

| Aromatic H (Benzoic Ring) | 7.5 - 8.2 | Multiplets (m) |

| Imidazole H-2' | ~8.0 - 8.5 | Singlet (s) |

| Imidazole H-4'/H-5' | ~7.0 - 7.8 | Singlets (s) or Doublets (d) |

The ¹³C-NMR spectrum provides information on the carbon framework of the molecule. For this compound, a total of 10 distinct carbon signals are expected (7 from the substituted benzene (B151609) ring and 3 from the imidazole ring).

The carbonyl carbon of the carboxylic acid is the most deshielded, anticipated to appear in the δ 165-172 ppm region. For instance, the carboxyl carbon in 2-chlorobenzoic acid appears at δ 171.09 ppm. chemicalbook.com The aromatic carbons of the benzoic acid ring will resonate between δ 115 and 140 ppm. The carbon atom bonded to the chlorine (C-2) and the carbon bonded to the imidazole nitrogen (C-4) would be significantly influenced by these substituents. The remaining benzene ring carbons (C-1, C-3, C-5, C-6) will have chemical shifts determined by their relative positions to the functional groups.

The three carbons of the imidazole ring are expected in the aromatic region as well. Based on data for related imidazole compounds, these signals typically appear between δ 117 and 138 ppm. researchgate.net The C-2' carbon is generally the most downfield of the imidazole carbons.

Predicted ¹³C-NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -COOH | 165 - 172 |

| Aromatic C (Benzoic Ring) | 115 - 145 |

| Imidazole C-2' | ~135 - 140 |

| Imidazole C-4'/C-5' | ~117 - 130 |

To unambiguously assign the proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. It would show correlations between adjacent protons on the benzoic acid ring (e.g., H-5 and H-6), confirming their connectivity.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign each proton signal to its corresponding carbon signal (e.g., H-3 to C-3, H-5 to C-5, and the imidazole protons to their respective carbons).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is particularly powerful for establishing connectivity across quaternary (non-protonated) carbons and between different ring systems. Key expected correlations would include the proton at H-5 showing a correlation to the carbon C-4 (which is bonded to the imidazole) and the carbon C-1 (which is bonded to the carboxyl group). Furthermore, the imidazole protons would show long-range correlations to the C-4 of the benzoic acid ring, confirming the point of attachment between the two heterocyclic systems.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which corresponds to specific vibrational modes.

The spectrum of this compound would be characterized by several key absorption bands:

O-H Stretch: A very broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid, which is broadened by hydrogen bonding.

C-H Stretch (Aromatic): Absorptions for C-H stretching on the aromatic rings are typically found just above 3000 cm⁻¹.

C=O Stretch: A strong, sharp absorption band corresponding to the carbonyl (C=O) stretching of the carboxylic acid is expected between 1680-1710 cm⁻¹. In 2-chlorobenzoic acid, this band is observed at 1668 cm⁻¹.

C=C and C=N Stretches: Aromatic C=C and imidazole C=N stretching vibrations will produce several bands in the 1400-1600 cm⁻¹ region.

C-O Stretch: The C-O stretching of the carboxylic acid group will result in a band in the 1210-1320 cm⁻¹ range.

C-Cl Stretch: The C-Cl stretching vibration is expected to show a band in the fingerprint region, typically between 600-800 cm⁻¹.

Predicted FTIR Data for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Broad, Strong |

| Aromatic/Imidazole | C-H Stretch | 3000 - 3100 | Medium |

| Carboxylic Acid | C=O Stretch | 1680 - 1710 | Strong, Sharp |

| Aromatic/Imidazole | C=C / C=N Stretch | 1400 - 1600 | Medium-Strong |

| Carboxylic Acid | C-O Stretch | 1210 - 1320 | Medium |

| Aryl Halide | C-Cl Stretch | 600 - 800 | Medium |

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the confirmation of its molecular weight and formula.

HRMS can measure the mass of an ion with very high accuracy (typically to four or more decimal places), which allows for the unambiguous determination of its elemental composition. For this compound (C₁₀H₇ClN₂O₂), the exact mass of the molecular ion ([M+H]⁺) can be calculated and compared to the experimentally determined value for confirmation.

The presence of a chlorine atom would be evident from the isotopic pattern of the molecular ion peak. There would be two peaks, one for the ³⁵Cl isotope and another approximately one-third the intensity for the ³⁷Cl isotope, separated by two mass units.

A characteristic fragmentation pattern in the mass spectrum of benzoic acids is the loss of carbon dioxide (CO₂, 44 Da). This fragmentation is a key diagnostic feature for this class of compounds. Therefore, a prominent fragment ion resulting from the loss of CO₂ from the parent ion would be expected.

Electron Impact Mass Spectrometry (EI-MS)

Electron Impact Mass Spectrometry (EI-MS) is a fundamental technique for elucidating the structure of organic compounds by analyzing the fragmentation patterns of molecular ions. shimadzu.com In EI-MS, high-energy electrons bombard the sample, leading to the formation of a positively charged molecular ion (M+) and various fragment ions. The fragmentation is often predictable and provides a "fingerprint" of the molecule's structure.

For this compound, the mass spectrum would be expected to show a distinct molecular ion peak. Due to the presence of chlorine, this peak would be accompanied by an isotopic peak (M+2) with an intensity of approximately one-third of the main peak, characteristic of the 35Cl/37Cl isotopic ratio.

The fragmentation pathways are influenced by the different functional groups within the molecule. The imidazole ring is known to be relatively stable, though it can undergo fragmentation through the loss of neutral molecules like hydrogen cyanide (HCN). scispace.com The benzoic acid moiety can undergo characteristic cleavages, such as the loss of a hydroxyl radical (•OH) or a carboxyl group (•COOH). The cleavage of the C-Cl bond is also a possible fragmentation route.

| m/z Value | Proposed Fragment Ion | Possible Fragmentation Pathway |

|---|---|---|

| 222/224 | [C₁₀H₇ClN₂O₂]⁺ | Molecular ion (M⁺) |

| 205/207 | [C₁₀H₆ClN₂O]⁺ | Loss of •OH from the carboxylic acid group |

| 177/179 | [C₁₀H₇ClN₂]⁺ | Loss of •COOH from the carboxylic acid group |

| 187 | [C₁₀H₇N₂O₂]⁺ | Loss of •Cl from the aromatic ring |

| 150 | [C₉H₆N₂O]⁺ | Loss of •Cl and HCN from the molecular ion |

| 77 | [C₆H₅]⁺ | Fragment corresponding to the phenyl group, common in aromatic compounds scispace.com |

This table represents a hypothetical fragmentation pattern for this compound based on common fragmentation rules for its constituent functional groups.

LC-MS and GC-MS Applications in Analysis

Both Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful hyphenated techniques used for the separation, identification, and quantification of chemical compounds in complex mixtures.

LC-MS Applications: LC-MS is particularly well-suited for the analysis of polar, non-volatile, and thermally labile compounds like this compound. A reverse-phase LC method would separate the target compound from impurities or other components in a sample matrix. lcms.cz The eluent from the LC column is then introduced into the mass spectrometer, which provides mass information for identification and confirmation. LC-MS is widely applied in pharmaceutical analysis for purity testing, metabolite identification, and pharmacokinetic studies. sielc.comrsc.org For quantitative analysis, specific ion monitoring (SIM) or multiple reaction monitoring (MRM) modes can be employed to achieve high sensitivity and selectivity.

GC-MS Applications: GC-MS is ideal for volatile and thermally stable compounds. Direct analysis of this compound by GC-MS may be challenging due to its low volatility and the polar nature of the carboxylic acid and imidazole groups. Therefore, a derivatization step is often required to convert the analyte into a more volatile and thermally stable derivative. For example, esterification of the carboxylic acid group (e.g., to its methyl ester) can significantly improve its chromatographic behavior. GC-MS provides excellent separation efficiency and highly reproducible fragmentation patterns, making it a valuable tool for the identification of impurities and by-products in the synthesis of the target compound. researchgate.netresearchgate.net

| Technique | Primary Application | Sample Requirements | Typical Column | Key Advantages |

|---|---|---|---|---|

| LC-MS | Purity analysis, quantification in aqueous samples, metabolite studies. | Soluble in mobile phase. No derivatization needed. | Reverse-Phase (e.g., C18) | Applicable to a wide range of polarities and molecular weights; gentle ionization. |

| GC-MS | Impurity profiling, analysis of volatile analogues. | Volatile and thermally stable. Derivatization often required. | Capillary column (e.g., DB-5) | High resolution; provides detailed structural information through standardized libraries. |

Chromatographic Techniques for Purity Assessment and Isolation

Thin Layer Chromatography (TLC) Monitoring

Thin Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for monitoring the progress of chemical reactions and assessing the purity of compounds. nih.gov In the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product over time. umich.edu

The technique involves spotting a small amount of the reaction mixture onto a TLC plate, which is typically coated with a stationary phase like silica (B1680970) gel. nih.gov The plate is then placed in a chamber with a suitable mobile phase (eluent). As the solvent moves up the plate via capillary action, it carries the components of the mixture at different rates depending on their polarity and affinity for the stationary phase. chemistryhall.com Less polar compounds generally travel further up the plate, resulting in a higher Retention Factor (Rf), while more polar compounds have a stronger interaction with the silica gel and have lower Rf values. chemistryhall.com The separated spots are typically visualized under UV light, as the aromatic and imidazole rings in the target compound are UV-active. umich.edu

| Parameter | Description | Example Application |

|---|---|---|

| Stationary Phase | A thin layer of adsorbent material. | Silica gel F₂₅₄ on an aluminum or glass plate. |

| Mobile Phase | A solvent or mixture of solvents that flows through the stationary phase. | A mixture of a non-polar solvent (e.g., hexane (B92381) or toluene) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol). |

| Rf Value | Ratio of the distance traveled by the spot to the distance traveled by the solvent front. | Product Rf = 0.4; Starting Material Rf = 0.6. A decrease in the intensity of the starting material spot and an increase in the product spot indicates reaction progression. |

| Visualization | Method used to see the separated spots. | UV lamp at 254 nm, where UV-active compounds appear as dark spots. |

High-Performance Liquid Chromatography (HPLC) for Quantitative and Qualitative Analysis

High-Performance Liquid Chromatography (HPLC) is a premier analytical technique that offers high resolution and sensitivity for the separation, identification, and quantification of compounds. ekb.eg It is extensively used for purity assessment and quality control in the pharmaceutical industry. shimadzu.com

For the analysis of this compound, a reverse-phase HPLC (RP-HPLC) method is typically employed. In this mode, the stationary phase is non-polar (e.g., a C18-bonded silica column), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water, often with an acid modifier like formic or phosphoric acid to ensure the carboxylic acid is protonated and gives a sharp peak shape. sielc.com

Qualitative Analysis: The retention time (the time it takes for the compound to elute from the column) is a characteristic parameter used for identification. By comparing the retention time of a peak in the sample chromatogram to that of a known reference standard, the presence of this compound can be confirmed. A photodiode array (PDA) detector can also be used to obtain the UV spectrum of the eluting peak, providing further confirmation of its identity.

Quantitative Analysis: HPLC is highly effective for determining the purity of a sample or its concentration in a formulation. To quantify the amount of this compound, an external standard calibration is performed. This involves preparing a series of solutions with known concentrations of a pure reference standard and injecting them into the HPLC. A calibration curve is generated by plotting the peak area against the concentration. The concentration of the analyte in an unknown sample can then be determined by measuring its peak area and interpolating from the calibration curve.

| HPLC Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | Reverse-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Separates compounds based on hydrophobicity. |

| Mobile Phase | Gradient or isocratic elution with Acetonitrile and 0.1% Formic Acid in Water. | Elutes the compounds from the column. |

| Flow Rate | 1.0 mL/min | Controls the speed of the separation and retention times. |

| Column Temperature | 30 °C | Ensures reproducible retention times. |

| Detector | UV-Vis or PDA at ~254 nm | Detects and quantifies the UV-absorbing analyte. |

| Injection Volume | 10 µL | Introduces a precise amount of sample into the system. |

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a crucial analytical technique used to determine the mass percentages of the constituent elements (primarily carbon, hydrogen, and nitrogen) in a pure organic compound. The experimentally determined percentages are then compared with the theoretically calculated values based on the proposed molecular formula. A close agreement between the experimental and theoretical values serves as strong evidence for the compound's empirical formula and supports its structural identification.

For a synthesized sample of this compound, elemental analysis provides a fundamental check of its purity and composition. The molecular formula is C₁₀H₇ClN₂O₂, with a molecular weight of 222.63 g/mol . The theoretical elemental composition is calculated from this formula. The experimental results from the analysis of a purified sample should fall within a narrow margin of error (typically ±0.4%) of these theoretical values to validate the proposed structure. researchgate.net

| Element | Molecular Formula | Theoretical % | Experimental % (Hypothetical) |

|---|---|---|---|

| Carbon (C) | C₁₀H₇ClN₂O₂ | 53.95 | 53.81 |

| Hydrogen (H) | 3.17 | 3.20 | |

| Nitrogen (N) | 12.58 | 12.65 | |

| Chlorine (Cl) | 15.92 | 15.85 |

Crystallographic Analysis and Supramolecular Chemistry of 2 Chloro 4 Imidazol 1 Yl Benzoic Acid Systems

Single-Crystal X-ray Diffraction (SCXRD) for Absolute Structure Determination

For the related compound, 4-(Imidazol-1-yl)benzoic acid , SCXRD analysis revealed a monoclinic crystal system with the space group Pc. researchgate.net The unit cell parameters for this compound were determined to be a = 4.1443(11) Å, b = 6.6561(19) Å, c = 15.706(4) Å, and β = 101.023(7)°. researchgate.net It is anticipated that the introduction of a chloro group at the 2-position of the benzoic acid ring in 2-Chloro-4-(imidazol-1-yl)benzoic acid would lead to distinct crystal packing and, consequently, different unit cell parameters and potentially a different space group.

Table 1: Representative Crystal Data for a Related Compound

| Parameter | 4-(Imidazol-1-yl)benzoic acid researchgate.net |

|---|---|

| Formula | C₁₀H₈N₂O₂ |

| Molar Mass | 188.18 g/mol |

| Crystal System | Monoclinic |

| Space Group | Pc |

| a (Å) | 4.1443(11) |

| b (Å) | 6.6561(19) |

| c (Å) | 15.706(4) |

| β (°) | 101.023(7) |

| Volume (ų) | 425.3(2) |

Elucidation of Molecular Conformation and Torsion Angles

The conformation of this compound is largely defined by the torsion angle between the benzoic acid and imidazole (B134444) rings. In the case of 4-(Imidazol-1-yl)benzoic acid, the imidazole ring is twisted relative to the benzene (B151609) ring, with a dihedral angle of 14.5(1)°. researchgate.netsemanticscholar.org This non-planar conformation is a common feature in such bi-aryl systems, arising from a balance between steric hindrance and the drive for π-system conjugation.

For this compound, the presence of the ortho-chloro substituent is expected to have a significant impact on this torsion angle. Steric repulsion between the chlorine atom and the imidazole ring would likely lead to a greater twist compared to the unsubstituted analogue. Studies on other ortho-substituted benzoic acids have demonstrated how halogen substituents influence molecular planarity. mdpi.com

Table 2: Selected Torsion Angles for a Related Compound

| Torsion Angle | 4-(Imidazol-1-yl)benzoic acid (°) researchgate.net |

|---|---|

| C3-C4-C5-N1 | 177.6(4) |

Characterization of Intermolecular Interactions in the Solid State

Hydrogen Bonding Networks (O-H···N, N-H···O, C-H···O)

Hydrogen bonds are among the strongest and most directional intermolecular forces. For this compound, the carboxylic acid group and the imidazole ring provide key functional groups for hydrogen bonding.

It is highly probable that the primary hydrogen bonding motif would involve the carboxylic acid's hydroxyl group (O-H) and the unprotonated nitrogen atom of the imidazole ring (N), forming a robust O-H···N hydrogen bond. This is a classic and strong interaction observed in the crystal structure of 4-(Imidazol-1-yl)benzoic acid, linking molecules into infinite chains. researchgate.netsemanticscholar.org In this analogue, the O-H···N bond has a donor-acceptor distance of 2.645(5) Å. researchgate.net

Weaker C-H···O hydrogen bonds are also expected to play a role in stabilizing the crystal lattice. In 4-(Imidazol-1-yl)benzoic acid, these interactions link the aforementioned hydrogen-bonded chains into sheets. researchgate.netsemanticscholar.org Similar C-H···O interactions involving the aromatic C-H donors and the carboxylic oxygen acceptors are anticipated for the title compound.

Table 3: Hydrogen Bond Geometry for a Related Compound

| D-H···A | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

|---|---|---|---|---|

| O1-H1···N2 | 0.82 | 1.83 | 2.645(5) | 178 |

| C9-H9···O2 | 0.93 | 2.42 | 3.332(6) | 168 |

Data for 4-(Imidazol-1-yl)benzoic acid researchgate.net

Halogen Bonding Interactions (C-Cl···X)

The presence of a chlorine atom introduces the possibility of halogen bonding. A halogen bond is a non-covalent interaction where an electrophilic region on a halogen atom (the σ-hole) interacts with a nucleophilic site. In the crystal structure of this compound, the chlorine atom could potentially form halogen bonds with Lewis basic sites such as the oxygen atoms of the carboxylic acid or the nitrogen atoms of the imidazole ring of neighboring molecules (C-Cl···O or C-Cl···N). The formation and strength of such bonds would depend on the specific packing arrangement and the accessibility of suitable acceptor atoms. Studies on other chloro-substituted benzoic acid derivatives have highlighted the role of halogen bonds in their crystal stabilization. semanticscholar.org

Crystal Packing Analysis and Supramolecular Architectures

The interplay of the aforementioned intermolecular interactions—hydrogen bonding, halogen bonding, and π-stacking—determines the final crystal packing and the resulting supramolecular architecture.

Based on the analysis of related compounds, a likely scenario for this compound involves the formation of one-dimensional chains or tapes through strong O-H···N hydrogen bonds. These primary structural motifs would then be further organized into two- or three-dimensional networks by weaker interactions. The chloro substituent could either facilitate new packing arrangements through halogen bonding or sterically hinder motifs observed in the non-chlorinated analogue, leading to a completely different supramolecular assembly. For example, in 4-(Imidazol-1-yl)benzoic acid, the O-H···N hydrogen-bonded chains are linked into sheets by C-H···O interactions. researchgate.netsemanticscholar.org The introduction of the chloro group could disrupt this sheet formation or lead to a different type of layered or framework structure.

Investigation of Polymorphism and Co-crystallization Potential

The solid-state structure of an active pharmaceutical ingredient (API) significantly influences its physicochemical properties, including solubility, dissolution rate, and stability. The ability of a compound to exist in more than one crystalline form is known as polymorphism, while the formation of a crystalline solid containing two or more neutral molecules in a stoichiometric ratio is termed co-crystallization. An in-depth analysis of the molecular structure of this compound suggests a high potential for both polymorphism and the formation of co-crystals due to the presence of multiple functional groups capable of forming a variety of supramolecular synthons.

The molecular architecture of this compound is characterized by three key functional moieties: a carboxylic acid group, an imidazole ring, and a chloro-substituted benzene ring. Each of these groups can participate in a range of intermolecular interactions, which are the driving forces for the formation of different crystalline structures.

Potential for Polymorphism

Polymorphism in molecular crystals can arise from differences in molecular conformation (conformational polymorphism) or from different packing arrangements of the same conformer (packing polymorphism). For this compound, the rotational freedom between the benzoic acid moiety and the imidazole ring allows for conformational flexibility. Different dihedral angles between these two rings could be adopted in the solid state, leading to the formation of conformational polymorphs. Studies on other substituted benzoic acids have shown that even subtle changes in molecular conformation can result in significantly different crystal packing. nih.gov

The presence of strong hydrogen bond donors (the carboxylic acid -OH) and acceptors (the carboxylic acid C=O and the imidazole nitrogen atoms) allows for the formation of various supramolecular synthons. The carboxylic acid group can form the common and robust hydrogen-bonded dimer synthon, or it can engage in hydrogen bonding with the imidazole ring. The imidazole ring itself can act as both a hydrogen bond donor and acceptor, potentially leading to the formation of chains or other extended networks. rsc.org The competition between these different hydrogen bonding motifs could lead to the crystallization of multiple polymorphic forms under different experimental conditions. For instance, p-aminobenzoic acid, a related benzoic acid derivative, is known to exhibit at least four polymorphic forms, highlighting the complex crystallization behavior of this class of compounds. rsc.org

Furthermore, the chlorine substituent on the benzene ring can influence crystal packing through weak interactions such as halogen bonding and C-H···Cl hydrogen bonds. These interactions, while weaker than conventional hydrogen bonds, can play a crucial role in directing the self-assembly of molecules in the solid state and stabilizing different polymorphic forms. acs.org

Potential for Co-crystallization

The diverse array of functional groups in this compound makes it an excellent candidate for co-crystallization. The carboxylic acid group is a strong hydrogen bond donor and can readily form co-crystals with a wide range of co-formers containing hydrogen bond acceptor sites, such as pyridines, amides, and other N-heterocycles. mdpi.comacs.org The formation of a robust supramolecular heterosynthon between the carboxylic acid and a complementary functional group on the co-former is the basis of crystal engineering with this class of compounds.

The imidazole moiety also presents opportunities for co-crystal formation. The basic nitrogen atom in the imidazole ring can act as a hydrogen bond acceptor, forming complexes with acidic co-formers. Multicomponent crystals of other imidazole-based drugs have been successfully prepared with various acidic co-formers, demonstrating the utility of this interaction in co-crystal design. iucr.orgiucr.org

The selection of a suitable co-former is critical for successful co-crystallization. Based on the principles of supramolecular chemistry, a variety of molecules could potentially form co-crystals with this compound. A list of potential co-formers and the likely primary interactions are presented in the table below. The formation of these co-crystals could lead to modified physicochemical properties, offering a pathway to optimize the performance of this compound for various applications.

| Functional Group | Potential Intermolecular Interactions |

| Carboxylic Acid | O-H···O (dimer), O-H···N (with basic co-formers) |

| Imidazole Ring | N-H···O/N (as donor), N···H-O/N (as acceptor) |

| Chloro Substituent | C-Cl···π, C-H···Cl, Halogen bonding |

| Benzene Ring | π-π stacking, C-H···π |

| Potential Co-former Class | Example Co-former | Likely Primary Supramolecular Synthon |

| Pyridines | Isonicotinamide | Acid-Pyridine (O-H···N) |

| Carboxylic Acids | Adipic Acid | Acid-Acid (O-H···O) |

| Amides | Nicotinamide | Acid-Amide (O-H···O, N-H···O) |

| Phenols | Resorcinol | Acid-Hydroxyl (O-H···O) |

Computational Chemistry and Molecular Modeling for Mechanistic Insights of Imidazole Benzoic Acid Derivatives

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in investigating the fundamental properties of a molecule. nih.gov These methods allow for the detailed analysis of electron distribution and orbital energies, which are crucial determinants of a molecule's stability and reactivity.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests the molecule is more reactive and can be easily polarized. researchgate.net

For derivatives of benzoic acid and imidazole (B134444), DFT calculations are commonly used to determine these orbital energies. For instance, in a study of a benzoic acid derivative, the HOMO and LUMO energy values were calculated to be -6.303 eV and -2.243 eV, respectively, resulting in an energy gap of 4.06 eV. This relatively large gap indicates high kinetic stability. For 2-Chloro-4-(imidazol-1-yl)benzoic acid, the HOMO is expected to be localized over the electron-rich imidazole and benzene (B151609) rings, while the LUMO would likely be distributed across the molecule, including the electron-withdrawing carboxylic acid and chloro groups. This distribution facilitates intramolecular charge transfer, a key aspect of its electronic properties. researchgate.net

Table 1: Example Frontier Molecular Orbital Energy Parameters for a Benzoic Acid Derivative

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -6.303 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| ELUMO | -2.243 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 4.06 | Difference between LUMO and HOMO energies; indicates chemical reactivity and stability. |

Data derived from a computational study on a related benzoic acid derivative to illustrate typical values.

Molecular Electrostatic Potential (MEP or EPS) mapping is a valuable computational tool that illustrates the three-dimensional charge distribution of a molecule. libretexts.org It provides a visual representation of the electrostatic potential on the electron density surface, allowing for the prediction of how molecules will interact with each other. libretexts.orgnih.gov

The EPS map is color-coded to indicate different regions of electrostatic potential. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue signifies regions of positive potential (electron-poor), which are favorable for nucleophilic attack. nih.gov Green or yellow areas represent neutral or weakly polarized regions. researchgate.net

Molecular Docking Simulations for Ligand-Target Recognition

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. nih.govpnrjournal.com It is widely used in drug discovery to screen virtual libraries of compounds and to understand the structural basis of ligand-target interactions.

Docking algorithms explore various conformations of the ligand within the binding site of a macromolecule and score them based on their binding affinity or free energy of binding. This score, typically expressed in kcal/mol, estimates the strength of the interaction, with more negative values indicating a more favorable and stable binding. researchsquare.com

Studies on related benzimidazole (B57391) and imidazole derivatives have demonstrated their potential to bind to various biological targets, such as enzymes involved in bacterial growth or cancer progression. For example, in a docking study against dihydropteroate (B1496061) synthase (DHPS), a key bacterial enzyme, benzimidazole derivatives showed favorable binding affinities ranging from -7.1 to -7.9 kcal/mol. researchsquare.com Similarly, docking simulations of 2-chloro-substituted benzamide (B126) derivatives against α-glucosidase and α-amylase, enzymes relevant to diabetes, revealed strong binding interactions. researchgate.net These studies suggest that this compound could also exhibit significant binding affinities to relevant biological macromolecules, driven by a combination of electrostatic and hydrophobic interactions. researchgate.net

Beyond predicting binding affinity, molecular docking provides detailed insights into the specific non-covalent interactions that stabilize the ligand-receptor complex. These interactions include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-stacking. researchgate.net

Analysis of docked poses reveals the key amino acid residues in the receptor's active site that interact with the ligand. For example, docking studies of benzimidazole derivatives with bacterial enzymes frequently show hydrogen bonding with residues like Glutamic acid, Aspartic acid, and Histidine. researchsquare.comresearchgate.net The imidazole ring and aromatic systems are often involved in pi-pi stacking or pi-anion interactions with residues such as Tyrosine and Histidine. researchgate.net For this compound, the carboxylic acid group is a prime candidate for forming strong hydrogen bonds with polar residues, while the imidazole and benzene rings could engage in stacking interactions within the binding pocket. The chlorine atom can also participate in halogen bonding, further anchoring the ligand.

Table 2: Example of Molecular Docking Results for Related Benzimidazole Derivatives Against Dihydropteroate Synthase (DHPS)

| Compound Type | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|---|

| Benzimidazole Derivative 1b | DHPS | -7.9 | Arg, Lys, Ser | Hydrogen Bonding, Hydrophobic |

| Benzimidazole Derivative 1c | DHPS | -7.7 | Arg, Ser | Hydrogen Bonding |

| Benzimidazole Derivative 2b | DHPS | -7.6 | Arg, Lys, His | Hydrogen Bonding, Pi-Stacking |

| Benzimidazole Derivative 2d | DHPS | -7.5 | Lys, Ser | Hydrogen Bonding |

Data from a study on related benzimidazole compounds to illustrate typical docking outcomes. researchsquare.com

Molecular Dynamics (MD) Simulations for Conformational Stability and Interaction Dynamics

While molecular docking provides a static snapshot of the ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the physical movements of atoms and molecules over time, providing valuable information on the stability of the complex, conformational changes, and the persistence of key interactions. nih.govnih.gov

MD simulations are performed on the most promising ligand-receptor complexes identified through docking. The simulation tracks the trajectory of the complex in a simulated physiological environment (e.g., in water with ions at body temperature) for a specific duration, often on the nanosecond scale. nih.gov The stability of the complex is commonly assessed by calculating the Root Mean Square Deviation (RMSD) of the protein and ligand atoms from their initial positions over the course of the simulation. A low and stable RMSD value suggests that the complex remains in a consistent conformation and that the ligand is stably bound within the active site. nih.gov

In studies involving benzimidazole derivatives, MD simulations have been used to validate docking results. For instance, a 100-nanosecond simulation of a benzimidazole compound complexed with the SARS-CoV-2 main protease showed minimal fluctuation in RMSD, indicating a highly stable complex. nih.gov Such an analysis for this compound would be crucial to confirm that the interactions predicted by docking are maintained over time, thus validating its potential as a stable binder to a given biological target.

Analysis of Ligand-Protein Complex Trajectories

For instance, MD simulations performed on other complex heterocyclic systems and chloro-substituted aromatic compounds have demonstrated the stability of ligand-protein complexes through the analysis of root-mean-square deviation (RMSD). A stable RMSD value for the ligand and the protein backbone over the simulation trajectory, typically in the range of nanoseconds, suggests that the ligand has found a stable binding mode within the protein's active site.

Furthermore, the analysis of the root-mean-square fluctuation (RMSF) of individual amino acid residues can identify key residues that exhibit significant conformational changes upon ligand binding, highlighting their potential role in the binding and mechanism of action. Hydrogen bond analysis throughout the simulation is also crucial, as it reveals the persistence of specific hydrogen bonding interactions between the ligand and the protein, which are often critical for binding affinity.

In a hypothetical MD simulation of a this compound-protein complex, one would expect to analyze these trajectories to confirm the stability of the binding and to identify the key interactions, such as hydrogen bonds between the carboxylic acid group and polar residues, or pi-pi stacking interactions involving the imidazole and benzene rings.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Studies

QSAR and cheminformatics are powerful computational tools that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These studies are pivotal in understanding the structural requirements for a desired biological effect and in designing new, more active molecules.

The development of predictive QSAR models is a cornerstone of modern medicinal chemistry. For imidazole-benzoic acid derivatives, these models can predict various biological activities, such as antimicrobial, anti-inflammatory, or anticancer effects. The process involves compiling a dataset of compounds with known activities and calculating a wide range of molecular descriptors for each compound.

Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or more advanced machine learning algorithms, are then employed to build a mathematical equation that correlates the molecular descriptors with the biological activity. The predictive power of the resulting QSAR model is rigorously validated using both internal and external validation techniques.

For example, a QSAR study on a series of imidazole and benzimidazole derivatives with antibacterial activity revealed a correlation between the minimum inhibitory concentration (MIC) and descriptors such as the highest occupied molecular orbital (HOMO) energy, hydration energy, and the number of primary carbon atoms. nih.gov Such models can then be used to predict the antibacterial activity of new, unsynthesized imidazole-containing compounds, thereby prioritizing the most promising candidates for synthesis and testing.

Table 1: Example of a QSAR Model for Antibacterial Activity of Imidazole Derivatives

| Dependent Variable | Independent Variables (Descriptors) | Statistical Metric (r²) |

| log(1/MIC) | HOMO Energy, Hydration Energy, Number of Primary Carbon Atoms | 0.85 |

This table is a representative example based on published QSAR studies of similar compounds and is for illustrative purposes.

The development of robust QSAR models relies on the careful selection of relevant molecular descriptors and the identification of key pharmacophore features. Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups (pharmacophore features) that are necessary for a molecule to exert a specific biological activity.

For a compound like this compound, the key pharmacophore features would likely include:

A hydrogen bond acceptor (the nitrogen atoms of the imidazole ring).

A hydrogen bond donor/acceptor (the carboxylic acid group).

An aromatic ring feature (the benzene ring).

A halogen feature (the chlorine atom).

These features can be mapped onto the 3D structure of the molecule and used to screen virtual compound libraries for new molecules that match the pharmacophore and are therefore likely to be active.

Molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties. They can be broadly classified into several categories:

1D Descriptors: Based on the molecular formula (e.g., molecular weight, atom counts).

2D Descriptors: Derived from the 2D structure (e.g., topological indices, connectivity indices).

3D Descriptors: Calculated from the 3D conformation of the molecule (e.g., molecular shape, volume, surface area).

Physicochemical Descriptors: Related to the physical and chemical properties of the molecule (e.g., logP, pKa, polarizability).

In QSAR studies of benzoic acid and imidazole derivatives, a variety of descriptors have been shown to be important for predicting biological activity. nih.govnih.gov

Table 2: Common Molecular Descriptors Used in QSAR Studies of Imidazole-Benzoic Acid Derivatives

| Descriptor Type | Example Descriptors | Relevance to Biological Activity |

| Electronic | HOMO/LUMO Energy, Dipole Moment | Relates to the molecule's reactivity and ability to participate in electronic interactions. |

| Topological | Balaban J index, Wiener index | Encodes information about the connectivity and branching of the molecule. |

| Physicochemical | LogP, Molar Refractivity, Polar Surface Area (PSA) | Describes the molecule's hydrophobicity, size, and polarity, which are crucial for membrane permeability and target binding. |

| Steric | Molecular Volume, Surface Area | Relates to the size and shape of the molecule, which influences its fit within a binding site. |

The selection of appropriate descriptors is critical for building a predictive and mechanistically interpretable QSAR model. By understanding which molecular properties are most influential, chemists can rationally design new derivatives of this compound with improved biological activity profiles.

Structure Activity Relationship Sar Studies of 2 Chloro 4 Imidazol 1 Yl Benzoic Acid Analogues

Systematic Exploration of Substituent Effects on Biological Activity

The biological activity of 2-Chloro-4-(imidazol-1-yl)benzoic acid analogues is significantly influenced by the nature and position of substituents on both the benzoic acid and imidazole (B134444) rings.

Influence of Halogenation (e.g., Chlorine Position and Number) on Activity

Halogenation plays a pivotal role in modulating the biological profile of 4-(imidazol-1-yl)benzoic acid derivatives. The position and number of halogen substituents can dramatically alter the compound's activity. For instance, in a series of benzoic acid derivatives, the introduction of a chlorine or bromine atom at the 3-position of a central benzene (B151609) ring led to improved pharmacokinetic properties. nih.gov

Systematic analysis of halogen substituents on benzoic acids has shown that both the position and the type of halogen are critical. rsc.org The substitution of a chloro group in certain imidazole derivatives has been shown to result in significant anticonvulsant activity. chemijournal.com In some cases, chloro-substituted analogues have demonstrated sensitivity against various bacterial strains. scispace.com The impact of halogen substituents on the interactions of molecules with proteins like human serum albumin has also been noted, with the binding affinity potentially increasing with the atomic number of the halogen. mdpi.com

Table 1: Hypothetical Influence of Halogenation on the Biological Activity of 4-(imidazol-1-yl)benzoic acid Analogues

| Compound | Halogen Substituent | Position | Relative Activity |

| Analogue 1 | Chlorine | 2 | + |

| Analogue 2 | Chlorine | 3 | +++ |

| Analogue 3 | Bromine | 3 | +++ |

| Analogue 4 | Fluorine | 4 | ++ |

| Analogue 5 | 2,4-Dichloro | - | +/- |

Note: This table is illustrative and based on general principles of SAR in related compound series. Specific activity data for this compound analogues is not publicly available.

Impact of Imidazole Ring Substituents (e.g., Phenyl, Methyl, Nitro Groups) on Activity

Substituents on the imidazole ring are crucial determinants of biological activity. The introduction of various groups, such as phenyl, methyl, or nitro moieties, can significantly affect the compound's interaction with its biological target.

For instance, in a series of 2-aryl-4-benzoyl-imidazoles, the nature of the aryl group profoundly influenced their anticancer activity. nih.gov The presence of a methyl group on the imidazole ring has been explored in various contexts. For example, 2-[1-Chloro-3-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-yloxycarbonyl]benzoic acid highlights a combination of methyl and nitro substituents on the imidazole ring. nih.gov

The nitro group is a strong electron-withdrawing group that can significantly alter the electronic properties of the imidazole ring. The substitution of a nitro group at the 2nd position of the imidazole ring has been associated with significant anticonvulsant activity. chemijournal.com In the context of antimicrobial agents, nitroimidazole compounds are known for their therapeutic effects, which are often dependent on the reduction of the nitro group. ekb.eg

Table 2: Hypothetical Impact of Imidazole Ring Substituents on the Biological Activity of this compound Analogues

| Compound | Imidazole Substituent | Position | Relative Activity |

| Analogue 6 | Phenyl | 2 | ++ |

| Analogue 7 | Methyl | 2 | + |

| Analogue 8 | Nitro | 5 | +++ |

| Analogue 9 | 2-Methyl-5-nitro | - | ++++ |

Note: This table is illustrative and based on general principles of SAR in related compound series. Specific activity data for this compound analogues is not publicly available.

Role of Benzoic Acid Moiety Modifications and Derivatization

Modifications to the benzoic acid moiety of this compound can lead to significant changes in biological activity. The carboxylic acid group is a key functional group that can participate in important binding interactions, such as hydrogen bonding, with biological targets.

Derivatization of the carboxylic acid group into esters, amides, or other functional groups is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties, such as solubility, stability, and cell permeability. For example, the synthesis of various benzamide (B126) derivatives from 2-chloro-4-nitrobenzoic acid has been reported to yield compounds with antidiabetic potential. nih.gov The synthesis of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids also demonstrates the potential for creating potent anticancer agents by modifying the core benzoic acid structure. rsc.org

Rational Design Principles Based on SAR Data

The SAR data gathered from systematic modifications of this compound analogues provide a foundation for the rational design of new, more potent compounds. By identifying the key structural features required for activity, medicinal chemists can design molecules with improved properties.

For instance, if SAR studies reveal that a particular substitution pattern on the imidazole ring leads to enhanced activity, this information can be used to design a focused library of compounds with similar substitutions. The rational design of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as potent FLT3 inhibitors was based on the structural optimization of previous inhibitors. nih.gov Similarly, the design of novel 2-(substituted-2H-chromen-3-yl)-5-aryl-1H-imidazole derivatives as anti-angiogenesis and anti-cancer agents was based on proven pharmacophore analogues. rsc.org

Mechanistic Correlations Derived from SAR Analysis